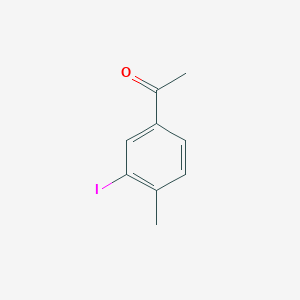

1-(3-Iodo-4-methylphenyl)ethanone

描述

1-(3-Iodo-4-methylphenyl)ethanone is a chemical compound with the molecular formula C9H9IO. It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound exhibits a wide range of biological activities, making it a valuable tool in scientific studies.

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of 4-methylacetophenone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions: 1-(3-Iodo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) under reflux.

Major Products Formed:

Oxidation: 3-Iodo-4-methylbenzoic acid.

Reduction: 1-(3-Iodo-4-methylphenyl)ethanol.

Substitution: 1-(3-Azido-4-methylphenyl)ethanone.

科学研究应用

Medicinal Chemistry

This compound has been investigated for its potential as an anti-mycobacterial agent. A study highlighted the synthesis of various derivatives of 1-(3-Iodo-4-methylphenyl)ethanone and their evaluation against Mycobacterium tuberculosis. The derivatives exhibited significant inhibitory activities, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents against tuberculosis .

Elicitation in Plant Cell Cultures

Research has demonstrated that this compound can act as an abiotic elicitor to enhance the production of flavonoids and lignans in plant cell cultures, particularly in Silybum marianum (milk thistle). In vitro studies showed that specific concentrations of this compound significantly increased the production of silychristin—a key component of the silymarin complex—by up to 12 times compared to control samples .

Table 1: Elicitation Effects on Flavonoid Production

| Concentration (mol/L) | Elicitation Time (hours) | Flavonoid Yield Increase |

|---|---|---|

| 6 | 2x | |

| 72 | 12x |

Environmental Studies

The compound has also been studied for its effects on photosynthetic organisms. It was found to inhibit the oxygen evolution rate in spinach chloroplasts, which is crucial for understanding its ecological impact and potential applications in agricultural biotechnology .

Case Study 1: Tuberculosis Inhibition

A series of substituted compounds derived from this compound were synthesized and tested for their anti-mycobacterial properties. The most active compounds demonstrated IC50 values indicating strong potential for development into therapeutic agents against tuberculosis, with minimal cytotoxic effects on human cells .

Case Study 2: Flavonoid Production Enhancement

In a controlled study involving callus cultures of Silybum marianum, the application of various concentrations of the compound led to a significant increase in flavonoid production. This enhancement was attributed to the compound's role as an elicitor, promoting secondary metabolite biosynthesis essential for plant defense mechanisms .

作用机制

The mechanism of action of 1-(3-Iodo-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

相似化合物的比较

1-(3-Iodo-4-methylphenyl)ethanone can be compared with other similar compounds, such as:

- 1-(4-Iodo-3-methylphenyl)ethanone

- 1-(3-Bromo-4-methylphenyl)ethanone

- 1-(3-Chloro-4-methylphenyl)ethanone

Uniqueness: The presence of the iodine atom at the 3-position and the methyl group at the 4-position in this compound imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

生物活性

1-(3-Iodo-4-methylphenyl)ethanone, also known as this compound or CID 13979170, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₉H₉IO

- Molecular Weight : 248.07 g/mol

- IUPAC Name : this compound

- CAS Number : 13979170

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit enzyme inhibition and modulation of metabolic pathways, which may lead to therapeutic effects in various conditions.

Biological Activities

-

Antimicrobial Activity

- Recent studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- A comparative analysis of its antimicrobial activity revealed that it has a strong effect on strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

-

Elicitation of Flavonoid Production

- In plant cell cultures, particularly Silybum marianum, this compound has been tested as an elicitor for flavonoid production. The compound significantly increased the production of flavonolignans and taxifolin under specific concentrations and exposure times, indicating its role in enhancing secondary metabolite production in plants .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 15.62 |

| Escherichia coli | 15.62 | 31.25 |

| Bacillus subtilis | 31.25 | >62.5 |

Case Studies

- Study on Antimicrobial Efficacy

- Flavonoid Elicitation Study

常见问题

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for 1-(3-Iodo-4-methylphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl ethanones typically employs Friedel-Crafts acylation or direct iodination of pre-functionalized acetophenones. For this compound:

- Route 1 : Start with 4-methylacetophenone. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C. Catalytic Lewis acids (e.g., AlCl₃) enhance regioselectivity for the 3-position .

- Route 2 : Use 3-iodo-4-methylbenzaldehyde followed by oxidation to the ketone using Jones reagent (CrO₃/H₂SO₄) .

Key Variables :

- Temperature : Higher temps (>80°C) risk over-iodination or decomposition.

- Solvent : Polar aprotic solvents (e.g., DMSO) improve iodine solubility but may require strict anhydrous conditions .

Yield Optimization :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

- Purify via column chromatography (silica gel, gradient elution) to isolate the product (typical yields: 50–70%) .

Q. Q2. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- IR : Strong C=O stretch at ~1680 cm⁻¹; absence of O-H/N-H bands confirms purity .

- Mass Spectrometry : Molecular ion peak at m/z 274 (C₉H₉IO), with characteristic fragments at m/z 121 (loss of ICH₃) .

Advanced Research Questions

Q. Q3. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (iodine substituent) for nucleophilic attack .

- Case Study : Compare calculated activation energies for aryl iodide vs. bromide analogs to rationalize slower kinetics in iodinated derivatives .

Q. Q4. How can kinetic studies resolve contradictions in reported catalytic efficiencies for iodine-mediated reactions?

Methodological Answer:

- Experimental Design :

- Use pseudo-first-order conditions with excess nucleophile (e.g., aryl boronic acid).

- Monitor reaction progress via GC-MS or UV-Vis spectroscopy at λ = 280 nm .

- Data Analysis :

- Fit rate constants (k) to the Arrhenius equation to determine activation energy (Ea).

- Compare turnover frequencies (TOFs) across catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂) .

- Contradiction Resolution :

- Control for iodine’s steric bulk by comparing TOFs with smaller halogens (Cl/Br).

- Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates .

Q. Q5. What strategies mitigate iodine’s steric hindrance in synthesizing biaryl derivatives?

Methodological Answer:

- Ligand Design : Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning and enhance selectivity .

- Solvent Effects : Low-polarity solvents (toluene) reduce iodine’s deactivating inductive effects .

- Microwave-Assisted Synthesis : Shorten reaction times (30 min vs. 24 h) to minimize side reactions .

Q. Biological and Material Science Applications

Q. Q6. How to evaluate the antimicrobial activity of this compound against multidrug-resistant strains?

Methodological Answer:

- Assay Design :

- Use broth microdilution (MIC determination) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains .

- Include controls (ciprofloxacin) and solvent blanks (DMSO <1% v/v).

- Mechanistic Studies :

- Fluorescence microscopy with SYTOX Green to assess membrane disruption.

- Check for β-lactamase inhibition via nitrocefin hydrolysis assay .

Q. Q7. What role does the iodine substituent play in modulating liquid crystal properties for material science applications?

Methodological Answer:

- Polarizing Optical Microscopy (POM) : Observe nematic phase formation at 120–150°C.

- DSC Analysis : Measure phase transitions (ΔH ~5–10 J/g) and compare with non-iodinated analogs .

- Computational Modeling : Simulate dipole-dipole interactions using Materials Studio to predict mesogenic behavior .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 85–88°C | DSC | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | HPLC Retention Time | |

| C-I Bond Length (DFT) | 2.10 Å | B3LYP/6-311+G(d,p) | |

| MIC (MRSA) | 32 µg/mL | Broth Microdilution |

属性

IUPAC Name |

1-(3-iodo-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVGXULDMDDIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553699 | |

| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-84-3 | |

| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。